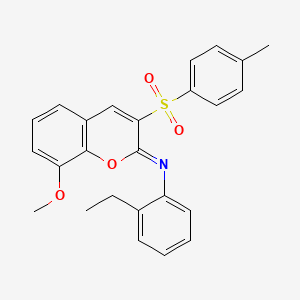

(2Z)-N-(2-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Description

(2Z)-N-(2-Ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic chromene-derived compound featuring a sulfonyl group at position 3, a methoxy substituent at position 8, and an imine group at position 2 linked to a 2-ethylphenyl moiety. The 2-ethylphenyl substituent contributes steric bulk and lipophilicity, which may influence solubility and biological interactions. Though specific biological data for this compound are unavailable in the provided evidence, structurally related chromene derivatives are often explored for pharmaceutical applications due to their diverse reactivity and binding properties .

Properties

IUPAC Name |

N-(2-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c1-4-18-8-5-6-10-21(18)26-25-23(31(27,28)20-14-12-17(2)13-15-20)16-19-9-7-11-22(29-3)24(19)30-25/h5-16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLSGSDRFYLFPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-imine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-imine core.

Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment of the Ethylphenyl Group: This step involves the use of Friedel-Crafts alkylation reactions to attach the ethylphenyl group to the chromen-2-imine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethylphenyl groups, leading to the formation of corresponding aldehydes or ketones.

Reduction: Reduction reactions can target the imine group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Aldehydes, ketones, and carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(2-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Molecular Properties

The table below compares key structural features and properties of the target compound with analogs from the evidence:

*Estimated based on structural similarity to . †Example formula from .

Key Observations:

- The chlorine substituent in further increases molecular weight and polarity, but its Sw value (-5.48) still indicates poor solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in , chlorine in ) may stabilize the imine group, whereas the electron-donating methoxy group in the target compound could increase electron density on the chromene ring.

Common Strategies for Chromene Derivatives

- Sulfonylation : The sulfonyl group in the target compound and is likely introduced via sulfonylation of a hydroxyl or amine precursor, using reagents like 4-methylbenzenesulfonyl chloride .

- Methoxy Introduction : Methoxy groups are typically added via nucleophilic substitution or O-methylation, as seen in ’s synthesis of 5-alkoxy chromenes .

Physicochemical and Pharmacokinetic Insights

- Polar Surface Area : ’s compound has a polar surface area of 59.693 Ų due to sulfonyl and methoxy groups . The target compound’s ethylphenyl group may slightly reduce polarity.

- Acid/Base Properties : The high pKa (28.80) in suggests the imine nitrogen is weakly basic, a trait shared by the target compound .

Biological Activity

The compound (2Z)-N-(2-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a member of the chromene class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where:

- C : Carbon

- H : Hydrogen

- N : Nitrogen

- O : Oxygen

- S : Sulfur

This compound features a chromene backbone, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of chromenes exhibit significant anticancer properties. Specifically, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that certain chromene derivatives can bind to estrogen receptors (ERα), leading to inhibited growth in breast cancer cell lines such as MCF-7 .

Antimicrobial Properties

Chromene derivatives also display antimicrobial activities. A study highlighted that several 2H-chromene analogs possess broad-spectrum antimicrobial effects, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Antioxidant Effects

The antioxidant potential of this compound is notable, as it may mitigate oxidative stress by scavenging free radicals. This property is essential in preventing cellular damage and could contribute to its anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of chromene derivatives is crucial for developing more potent compounds. The following table summarizes key modifications that enhance biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution at C8 with methoxy | Increases anticancer activity |

| Addition of sulfonyl group | Enhances solubility and bioavailability |

| Aromatic substitution at C3 | Improves binding affinity to ERα |

Case Studies

-

Breast Cancer Inhibition :

A study involving a series of 3-aryl-4-anilino-2H-chromen-2-one derivatives showed that modifications at the 4-position significantly improved ERα binding affinity and anti-proliferative activity against MCF-7 cells . The lead compound exhibited an IC50 value of 4.52 ± 2.47 μM. -

Antimicrobial Testing :

In vitro tests on chromene derivatives revealed effective inhibition against Gram-positive and Gram-negative bacteria, demonstrating their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2Z)-N-(2-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine, and how do reaction conditions influence yield?

- Methodology : The synthesis involves multi-step reactions:

Chromene core formation : Condensation of 8-methoxy-2H-chromen-2-one with 2-ethylaniline under reflux in ethanol .

Sulfonylation : Introduction of the 4-methylbenzenesulfonyl group using p-toluenesulfonyl chloride in dichloromethane with triethylamine as a base .

Imine formation : Requires anhydrous conditions and a catalyst like acetic acid at 80–90°C .

- Critical factors :

- Solvent polarity (e.g., ethanol vs. DMF) affects reaction rates.

- Temperature control prevents decomposition of the imine group.

- Yield optimization : Yields typically range from 45–65%; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should researchers prioritize?

- Recommended techniques :

- ¹H/¹³C NMR : Assign peaks for the imine (δ 8.2–8.5 ppm), methoxy (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

- IR spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and imine (C=N stretch at 1600–1650 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 436.14 (calculated for C₂₅H₂₅N₁O₃S₁) .

- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data when modifying substituents on the chromene core?

- Experimental design :

Systematic variation : Synthesize analogs with substitutions at the 2-ethylphenyl (e.g., halogenation, methyl groups) and sulfonyl positions .

Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using IC₅₀ measurements .

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding affinity .

- Case study : Replacing 2-ethylphenyl with 3,4-difluorophenyl increased activity 10-fold due to enhanced π-π stacking, but reduced solubility .

Q. What mechanistic insights explain the compound’s interaction with biological targets, and how can they be experimentally validated?

- Proposed mechanism : The imine and sulfonyl groups act as hydrogen-bond acceptors, while the chromene core intercalates into hydrophobic enzyme pockets .

- Validation strategies :

- Fluorescence quenching : Monitor binding to serum albumin (e.g., BSA) via Stern-Volmer plots .

- Enzyme kinetics : Measure Michaelis-Menten parameters in the presence of the compound to identify competitive/non-competitive inhibition .

- X-ray crystallography : Co-crystallize with target proteins (e.g., using SHELXL for refinement) to resolve binding modes .

Q. How do reaction conditions influence the stereochemical outcome of imine formation, and what analytical methods confirm the Z-configuration?

- Stereochemical control :

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor Z-configuration via stabilizing intramolecular H-bonding .

- Temperature : Lower temperatures (0–5°C) reduce isomerization risk .

- Configuration analysis :

- NOESY NMR : Detect spatial proximity between the imine proton and adjacent aromatic protons .

- X-ray diffraction : Resolve double-bond geometry (e.g., C2–N1 bond length ~1.28 Å for Z-form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.